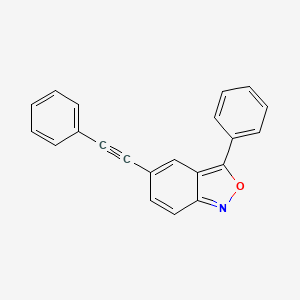
3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
Research on benzoxazole derivatives, such as 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole, has revealed their broad spectrum of antimicrobial activities. These compounds have shown significant inhibition against various microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Mycobacterium tuberculosis, as well as the drug-resistant isolates of Candida albicans and Candida krusei. The minimum inhibitory concentration (MIC) values of these compounds range between 256 and 8 µg/mL, highlighting their potential as scaffolds in the design of new potent drugs against microbial infections (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016). Furthermore, benzoxazole derivatives have been identified as novel anti-inflammatory agents, selectively inhibiting the enzyme cyclooxygenase-2 (COX-2), and demonstrating anti-inflammatory potency in vivo comparable to that of celecoxib and diclofenac (Seth et al., 2014).
Antioxidant Properties
Benzoxazole derivatives also exhibit significant antioxidant activity. A study on oxazole-5(4H)-one derivatives showed that these compounds display substantial inhibition of lipid peroxidation and effects on hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats, suggesting their potential as antioxidants (Kuş, Uğurlu, Özdamar, & Can‐Eke, 2017).
Light-Emitting and Sensing Applications
Benzoxazole derivatives have been utilized in the fabrication of organic light-emitting diodes (OLEDs), where they serve as dopants to achieve bright blue emission. The efficiency of these OLEDs, including their luminance and emission mechanism, highlights the potential of benzoxazole derivatives in optoelectronic applications (Ko et al., 2001). Additionally, certain benzoxazole and benzothiazole compounds have been developed into fluorescent probes for sensing pH and metal cations, showing high sensitivity and selectivity, which could be advantageous in biological and environmental monitoring (Tanaka et al., 2001).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole may also interact with various biological targets.
Mode of Action
It is known that similar compounds can inhibit cholinesterase activity , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities , indicating that this compound might affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound might have similar effects.
Action Environment
It is known that similar compounds can be readily oxidized upon contact with air , suggesting that environmental factors might play a role in the action of this compound.
Biochemische Analyse
Biochemical Properties
It is known that similar indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Related indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar indole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3-phenyl-5-(2-phenylethynyl)-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO/c1-3-7-16(8-4-1)11-12-17-13-14-20-19(15-17)21(23-22-20)18-9-5-2-6-10-18/h1-10,13-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTUQHZMEWMGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2723620.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)
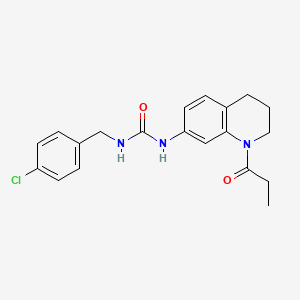
![1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2723623.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2723625.png)

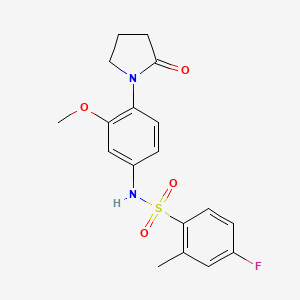

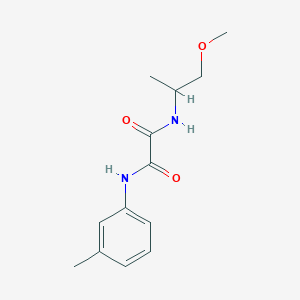
![Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2723637.png)

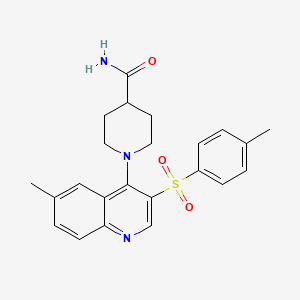
![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2723641.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2723642.png)
